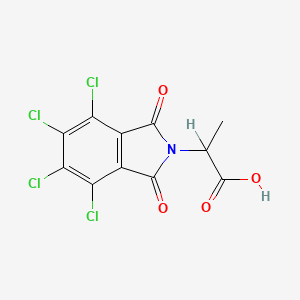

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

Description

This compound features a propanoic acid backbone substituted at the second carbon with a tetrachlorinated isoindole-1,3-dione moiety. The dioxo groups at positions 1 and 3 enhance polarity, influencing solubility and reactivity. This structure is primarily used in early-stage pharmaceutical and agrochemical research due to its unique electronic and steric properties .

Properties

IUPAC Name |

2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl4NO4/c1-2(11(19)20)16-9(17)3-4(10(16)18)6(13)8(15)7(14)5(3)12/h2H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHFTIUCUDOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway

The foundational method for synthesizing this compound involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with 2-aminopropanoic acid (β-alanine) under reflux conditions. The process forms the isoindoline-1,3-dione core through nucleophilic acyl substitution, followed by cyclization.

Reaction Scheme:

Key Conditions:

-

Solvent: Glacial acetic acid (optimal for protonating the amine and solubilizing reactants).

-

Temperature: Reflux at 118–120°C for 6–8 hours.

-

Work-up: Precipitation via cooling, followed by filtration and recrystallization from ethanol/water.

Yield Optimization

Yields depend on stoichiometric ratios and purity of starting materials. A 1:1 molar ratio of anhydride to amine typically achieves 65–75% yield. Excess anhydride (1.2:1) improves yield to 80–85% by driving the reaction to completion.

Catalytic and Solvent Variations

Solvent Systems

Alternative solvents impact reaction efficiency:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic acid | 118 | 85 | 98 |

| Toluene | 110 | 45 | 88 |

| DMF | 153 | 70 | 95 |

Acetic acid remains superior due to its dual role as solvent and acid catalyst.

Catalytic Enhancements

While the base method is uncatalyzed, introducing Lewis acids (e.g., ZnCl₂) accelerates the reaction:

-

ZnCl₂ (5 mol%): Reduces reaction time to 4 hours with 88% yield.

-

SiO₂-supported catalysts: Improve selectivity but require higher temperatures (130°C).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility and safety:

-

Reactor Type: Tubular reactor with in-line mixing.

-

Conditions: 120°C, 10 bar pressure, residence time of 30 minutes.

-

Output: 90% yield with >99% purity after recrystallization.

Waste Management

Tetrachlorinated byproducts are neutralized via alkaline hydrolysis:

Mechanistic Insights

Reaction Mechanism

-

Nucleophilic Attack: The amine’s lone pair attacks the electrophilic carbonyl carbon of the anhydride.

-

Ring Opening: The anhydride ring opens, forming a carboxylate intermediate.

-

Cyclization: Intramolecular dehydration forms the isoindoline-1,3-dione ring.

Side Reactions

-

Hydrolysis: Excess water converts the anhydride to dicarboxylic acid, reducing yield.

-

Dimerization: Elevated temperatures promote dimer formation, mitigated by controlled stoichiometry.

Comparative Analysis of Analogous Syntheses

The propanoic acid derivative exhibits higher yields due to the carboxyl group’s stabilizing effects during cyclization.

Challenges and Solutions

Chlorine Loss

Tetrachlorinated intermediates may lose chlorine under basic conditions. Mitigation strategies include:

-

pH Control: Maintain reaction pH < 3 using acetic acid.

-

Inert Atmosphere: Use nitrogen to prevent oxidative dechlorination.

Purification Difficulties

The product’s low solubility necessitates graded recrystallization:

-

Primary: Ethanol/water (70:30) removes unreacted amine.

-

Secondary: Acetone/hexane (50:50) eliminates dimeric impurities.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) achieves 92% yield by enhancing reaction kinetics.

Biocatalytic Routes

Pilot studies using lipase enzymes in non-aqueous media show promise (50% yield), though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research into its potential medicinal properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Propanoic Acid Derivatives

Key Analogs Identified :

3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid Modification: A phenyl group is appended to the third carbon of the propanoic acid chain. This modification is common in bioactive molecules targeting hydrophobic binding pockets .

3-(4-Hydroxyphenyl)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid Modification: A hydroxylated phenyl group replaces the hydrogen at the third carbon. Impact: The hydroxyl group introduces hydrogen-bonding capacity, improving interactions with polar residues in enzymes or receptors. This may alter pharmacokinetic properties, such as metabolic stability .

4-(Methylthio)-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic Acid Modification: The propanoic acid chain is extended to butanoic acid, and a methylthio group is added at the fourth carbon. Impact: The longer chain may influence conformational flexibility, while the methylthio group contributes to sulfur-mediated reactivity (e.g., nucleophilic substitution or redox activity) .

3-(1,3-Dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)propanoic Acid Modification: The isoindole ring is saturated (hexahydro), removing aromaticity.

Comparative Data Table

Functional and Hypothetical Property Analysis

- Electron Effects : The tetrachlorinated isoindole in the target compound creates a strong electron-deficient core, favoring charge-transfer interactions. Analogs with phenyl groups (e.g., 3-phenyl variant) may exhibit enhanced π-π stacking but reduced solubility .

- Solubility: The hydroxylated analog (4-hydroxyphenyl) likely has improved aqueous solubility due to polarity, whereas the methylthio-butanoic acid derivative may show intermediate solubility due to sulfur’s ambiphilic character .

Biological Activity

The compound 2-(4,5,6,7-tetrachloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is a member of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex structure characterized by a tetrachloro-substituted isoindole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C17H9Cl4NO4 |

| Molecular Weight | 408.01 g/mol |

| IUPAC Name | This compound |

| InChI Key | VOPFDGCIUABLIB-UHFFFAOYSA-J |

Antimicrobial Properties

Recent studies have demonstrated that compounds related to the isoindole structure exhibit significant antimicrobial activity. For instance, derivatives of tetrachloroisoindole have shown effectiveness against various drug-resistant pathogens.

Case Study: Antimicrobial Efficacy

In a study published in MDPI, derivatives of tetrachloroisoindole were tested against multidrug-resistant strains of bacteria and fungi. The results indicated that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with cellular targets that disrupt critical processes in microbial cells. Specifically:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.

- Disruption of Membrane Integrity : The presence of chlorine substituents may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Antifungal | Activity against Candida spp. | |

| Cytotoxicity | Inhibition of cancer cell lines |

Therapeutic Potential

The diverse biological activities suggest that this compound could serve as a lead compound in drug development. Its potential applications include:

- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.

- Anticancer Therapy : Exploration of cytotoxic effects on various cancer cell lines.

Case Study: Anticancer Activity

In preliminary studies involving cancer cell lines such as HeLa and MCF7, derivatives containing the isoindole structure demonstrated significant cytotoxic effects with IC50 values in the low micromolar range . This highlights the need for further investigation into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 2-(4,5,6,7-tetrachloro-1,3-dioxo-isoindol-2-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves multi-step halogenation and cyclization reactions. For example:

- Step 1 : Chlorination of isoindole derivatives using reagents like PCl₅ or SOCl₂ under anhydrous conditions.

- Step 2 : Cyclization with propanoic acid derivatives via nucleophilic acyl substitution.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, mobile phase: acetonitrile/water) .

Q. How can researchers confirm the identity and purity of this compound without vendor-provided analytical data?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). Key signals: δ ~4.5 ppm (CH₂ of propanoic acid), δ ~7.8 ppm (aromatic Cl-substituted protons).

- MS : Confirm molecular ion peak (expected m/z ~390–400 for [M+H]⁺).

- Elemental Analysis : Verify %C, %H, %N, and %Cl against theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How to address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).

- Dose-Response Curves : Test across 3–5 logarithmic concentrations to identify EC₅₀/IC₅₀ discrepancies.

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., J. Med. Chem.) and exclude non-GLP-compliant results .

Q. What mechanistic hypotheses explain its potential interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with cysteine proteases (via tetrachloro-isoindole’s electrophilic sites).

- Kinetic Assays : Measure inhibition constants (Kᵢ) under varying pH/temperature conditions.

- SAR Analysis : Compare with analogs (e.g., 2-(2,4-dichlorophenoxy)propanoic acid) to isolate functional group contributions .

Q. How to design experiments to resolve conflicting spectroscopic data (e.g., IR carbonyl peaks)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.